1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in a study . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C16H20F6N2O4 and a molecular weight of 418.336. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives have been studied extensively. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Synthesis and Medicinal Chemistry
An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : This compound is highlighted for its high affinity and oral activity as an h-NK(1) receptor antagonist, demonstrating significant efficacy in pre-clinical tests relevant to emesis and depression treatments. Its water solubility exceeds 100 mg/mL, facilitating both intravenous and oral administration (Harrison et al., 2001).
Antibacterial Agents : The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids revealed significant activity predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) promoted a three-component coupling of aziridines, arynes, and water, resulting in N-aryl β-amino alcohol derivatives. This method also allowed the synthesis of N-aryl γ-amino alcohol derivatives using azetidines, showcasing the versatility of TFA in facilitating multi-component reactions (Roy et al., 2015).
Antimicrobial and Antitubercular Activities
Novel Trihydroxy Benzamido Azetidin-2-one Derivatives : These derivatives were synthesized and characterized for their antimicrobial and antitubercular activities. Compounds with chlorophenyl and 4-dimethyl amino phenyl groups exhibited good antimicrobial activity, and some showed antitubercular activity with MIC values equivalent to the standard drug isoniazid, indicating their potential as new antimicrobial and antitubercular compounds (Ilango & Arunkumar, 2011).
Synthesis and Evaluation of Schiff’s Bases and 2-Azetidinones : These compounds were synthesized and evaluated for their potential antidepressant and nootropic agents, with some showing promising activity in pre-clinical tests. This research underscores the utility of azetidinones in the development of central nervous system active agents (Thomas et al., 2016).
Future Directions
The future directions for research on this compound and similar azetidine derivatives could involve further exploration of their biological activities and potential applications in various fields. For instance, azetidine derivatives have been found to exhibit a variety of biological activities, suggesting potential applications in medicinal chemistry .
Properties
IUPAC Name |
1-[3-(azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2HF3O2/c1-14(2)9-10-4-3-5-11(6-10)12-7-13-8-12;2*3-2(4,5)1(6)7/h3-6,12-13H,7-9H2,1-2H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINQUDFWCDMSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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